4-{[(Furan-2-yl)methyl](methyl)amino}-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid typically involves the reaction of furan derivatives with appropriate amines and carboxylic acids. One common method involves the condensation of furan-2-carboxaldehyde with methylamine, followed by the addition of a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis({[(furan-2-yl)methyl]amino})benzoic acid
- 4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid
- 5-methyl-2-(2-furfuryl)-furan
Uniqueness
4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
133815-99-3 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-[furan-2-ylmethyl(methyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H11NO4/c1-11(7-8-3-2-6-15-8)9(12)4-5-10(13)14/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
COKMFRAYOXGOHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.